molecular formula C24H21N3O4S2 B278436 N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide

N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide

Cat. No. B278436
M. Wt: 479.6 g/mol
InChI Key: DFUNHQPXRPTLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide, also known as BZML, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BZML belongs to the class of benzothiazole derivatives, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation and migration. In Alzheimer's disease and Parkinson's disease research, N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation and migration, and reduction of oxidative stress and inflammation. N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has also been shown to modulate the expression of various genes involved in these processes.

Advantages and Limitations for Lab Experiments

N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and diverse biological activities. However, N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide also has some limitations, including its limited solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide. One potential direction is to investigate the structure-activity relationship of N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide and its derivatives to optimize its biological activity and reduce its toxicity. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide in animal models to determine its efficacy and safety in vivo. Additionally, the potential therapeutic applications of N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide in other diseases, such as diabetes and cardiovascular diseases, could be explored. Overall, N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has significant potential as a therapeutic agent, and further research is needed to fully understand its biological activity and potential clinical applications.

Synthesis Methods

The synthesis of N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide involves the reaction between 2-aminobenzothiazole and 3,4,5-trimethoxybenzoyl isothiocyanate in the presence of a base. The resulting product is purified by column chromatography to obtain N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide in high yield and purity. The synthesis of N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has been reported in various research articles, and the method has been optimized for large-scale production.

properties

Molecular Formula

C24H21N3O4S2

Molecular Weight

479.6 g/mol

IUPAC Name

N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C24H21N3O4S2/c1-29-18-12-14(13-19(30-2)21(18)31-3)22(28)27-24(32)26-16-9-5-4-8-15(16)23-25-17-10-6-7-11-20(17)33-23/h4-13H,1-3H3,(H2,26,27,28,32)

InChI Key

DFUNHQPXRPTLPO-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3

Origin of Product

United States

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